molecular formula C13H20O B1281338 4-(Heptan-4-yl)phenol CAS No. 6465-71-0

4-(Heptan-4-yl)phenol

Cat. No.: B1281338
CAS No.: 6465-71-0
M. Wt: 192.3 g/mol
InChI Key: RXSSFYKTUVCUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

4-(Heptan-4-yl)phenol plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress. In biochemical reactions, this compound interacts with enzymes such as phenol-sulfonate transferase and UDP-glucuronyl transferase. These enzymes facilitate the conjugation of the phenol group with sulfate or glucuronic acid, enhancing the compound’s solubility and excretion .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. By modulating the activity of antioxidant enzymes, this compound can alter gene expression related to cellular defense mechanisms. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to proteins and enzymes, leading to changes in their activity. For instance, this compound can inhibit or activate enzymes involved in oxidative stress responses. It can also modulate gene expression by interacting with transcription factors, thereby influencing the production of proteins involved in cellular defense and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular defense mechanisms. At high doses, this compound can become toxic, leading to adverse effects such as oxidative damage and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes biotransformation through conjugation reactions facilitated by enzymes such as phenol-sulfonate transferase and UDP-glucuronyl transferase. These reactions enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by interacting with key metabolic enzymes, thereby affecting the levels of metabolites involved in energy production and cellular defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biological activity, as they influence the compound’s accessibility to target biomolecules and its overall effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, this compound may be localized to the mitochondria, where it can modulate oxidative stress responses and energy metabolism. The subcellular localization of this compound is essential for understanding its precise mechanism of action and its impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Heptan-4-yl)phenol can be synthesized through various methods. One common method involves the reaction of phenol with 4-heptanone in the presence of a catalyst such as aluminum montmorillonite at elevated temperatures . The reaction typically proceeds at 100°C for 48 hours, yielding the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-(Heptan-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-(Heptan-4-yl)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of alkylphenols on cellular processes.

Industry: In the industrial sector, this compound is used as a component in biocides and fungicides. It helps in controlling microbial growth and preventing mold formation .

Comparison with Similar Compounds

Properties

IUPAC Name

4-heptan-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-5-11(6-4-2)12-7-9-13(14)10-8-12/h7-11,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSSFYKTUVCUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496952
Record name 4-(Heptan-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6465-71-0
Record name 4-(Heptan-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Heptan-4-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(Heptan-4-yl)phenol
Reactant of Route 3
Reactant of Route 3
4-(Heptan-4-yl)phenol
Reactant of Route 4
Reactant of Route 4
4-(Heptan-4-yl)phenol
Reactant of Route 5
4-(Heptan-4-yl)phenol
Reactant of Route 6
4-(Heptan-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.